![molecular formula C20H31N4O16P B1199710 Cmp-nana CAS No. 3063-71-6](/img/structure/B1199710.png)
Cmp-nana
Übersicht
Beschreibung
CMP-N-Acetylneuraminic Acid (CMP-NANA) is an activated sugar that can be used for in vitro glycoengineering of glycoproteins, such as therapeutic proteins . It is a sodium salt, provided as a white, lyophilized substance .
Synthesis Analysis
CMP-NANA is produced by CMP-Neu5Ac synthetase from CTP and Neu5Ac . The process involves the incubation of CMP-NANA and α-2,6-Sialyltransferase or α-2,3-Sialyltransferase with a glycoprotein, leading to increased sialylation of the glycoprotein .Molecular Structure Analysis
The molecular structure of CMP-NANA is complex. It has a molar mass of 659.39 g/mol . The CAS Number is 1007117-62-5 .Chemical Reactions Analysis
CMP-NANA is involved in various chemical reactions. It is a substrate for sialyltransferases and is used for the enzymatic sialylation of glycans . The chemical reaction it catalyzes involves CTP and N-acylneuraminate, producing diphosphate and CMP-N-acylneuraminate .Physical And Chemical Properties Analysis
CMP-NANA is a white, lyophilized substance . It is soluble in water, forming a clear, colorless solution at a concentration of 100 mg/mL . It has a specific absorbance at 260 nm .Wissenschaftliche Forschungsanwendungen
Genomic Research
CMP-Neu5Ac plays a significant role in genomic research. It’s involved in the inactivation of the human CMP-N-acetylneuraminic acid hydroxylase gene, a human-specific genomic mutation that results in a widespread biochemical difference between humans and nonhuman primates . This makes CMP-Neu5Ac a valuable tool in studying genotypic and phenotypic evolution in the hominid lineage .
Glycobiology
In the field of glycobiology, CMP-Neu5Ac is a nucleotide sugar donor of Neu5Ac, the most common sialic acid in humans . The CMP-Neu5Ac hydroxylase converts CMP-Neu5Ac to the hydroxylated form, CMP-N-glycolylneuraminic acid (CMP-Neu5Gc) . This process is crucial in understanding the biochemical pathways involving sialic acids.
Plant Biotechnology
CMP-Neu5Ac has been used in plant biotechnology to modify the N-glycosylation pathway in plants. By introducing key enzymes of the mammalian Neu5Ac biosynthesis pathway into plants, significant amounts of Neu5Ac and its nucleotide-activated derivative, CMP-Neu5Ac, can be generated . This is a major step toward the production of Neu5Ac-containing glycoproteins in plants .
Neuroscience
Exogenous Neu5Ac treatment, which involves CMP-Neu5Ac, has been shown to improve memory, elevate cognition and behavior performance, and increase brain ganglioside content . This suggests that CMP-Neu5Ac could be a potential therapeutic agent for cognitive disorders.
Biochemical Synthesis
CMP-Neu5Ac is used in the enzymatic synthesis of CMP-N-acetylneuraminic acid and CMP-Neuraminic Acid Derivatives . This makes it a valuable compound in the production of various biochemicals.
Therapeutic Protein Production
The ability to synthesize Neu5Ac and its nucleotide-activated derivative, CMP-Neu5Ac, in plants opens up the possibility of using plants as an expression system for the production of therapeutic proteins . This is particularly relevant for proteins that require N-glycosylation for their biological activities and half-lives .
Safety And Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
(2R,4S,5R,6R)-5-acetamido-2-[[(2R,3S,4R,5R)-5-(4-amino-2-oxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-4-hydroxy-6-(1,2,3-trihydroxypropyl)oxane-2-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H31N4O16P/c1-7(26)22-12-8(27)4-20(18(32)33,39-16(12)13(29)9(28)5-25)40-41(35,36)37-6-10-14(30)15(31)17(38-10)24-3-2-11(21)23-19(24)34/h2-3,8-10,12-17,25,27-31H,4-6H2,1H3,(H,22,26)(H,32,33)(H,35,36)(H2,21,23,34)/t8-,9?,10+,12+,13?,14+,15+,16+,17+,20+/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TXCIAUNLDRJGJZ-HAOOPCFNSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1C(CC(OC1C(C(CO)O)O)(C(=O)O)OP(=O)(O)OCC2C(C(C(O2)N3C=CC(=NC3=O)N)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)N[C@@H]1[C@H](C[C@](O[C@H]1C(C(CO)O)O)(C(=O)O)OP(=O)(O)OC[C@@H]2[C@H]([C@H]([C@@H](O2)N3C=CC(=NC3=O)N)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H31N4O16P | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10904348 | |
Record name | Cytidine monophosphate N-acetylneuraminic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10904348 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
614.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Cmp-nana | |
CAS RN |
3063-71-6 | |
Record name | Cytidine monophosphate N-acetylneuraminic acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003063716 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Cytidine monophosphate N-acetylneuraminic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10904348 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How does CMP-NANA interact with bacteria, and what are the downstream effects?
A1: CMP-NANA is utilized by certain bacteria, notably Neisseria gonorrhoeae and Neisseria meningitidis, to modify their lipooligosaccharide (LOS) structure through sialylation. The bacterial enzyme responsible for this process is lipooligosaccharide α-2,3-sialyltransferase (Lst) []. Lst transfers sialic acid from CMP-NANA, obtained from the host, to the terminal galactose of the LOS molecule [, , , , ].
- Serum resistance: Sialylation masks the LOS from bactericidal IgM antibodies present in the host serum, thereby conferring resistance to complement-mediated killing [, , , , , ].
- Immune evasion: Sialylation reduces binding of other antibodies and hinders recognition by phagocytes, contributing to immune evasion [, , , ].
- Neutrophil suppression: Recent studies indicate that sialylated N. gonorrhoeae can suppress neutrophil activation, including oxidative burst and granule exocytosis, further enhancing bacterial survival [].
Q2: Does the level of Lst expression influence the effectiveness of sialylation?
A2: Yes, the level of Lst expression significantly impacts LOS sialylation and its downstream consequences. Research shows that higher Lst expression levels, as observed in N. gonorrhoeae compared to N. meningitidis, correlate with increased sialylation rates, enhanced resistance to complement, and better colonization of the murine genital tract [].
Q3: Are there any host factors that can influence the sialylation process?
A3: Yes, research suggests that lactate, a common metabolic byproduct, can enhance the sialylation of gonococcal LOS by CMP-NANA. This enhancement is not due to direct activation of the sialyltransferase but appears to involve metabolic events within the bacteria [].
Q4: What is the molecular formula and weight of CMP-NANA?
A4: The molecular formula of CMP-NANA is C19H28N4O18P. It has a molecular weight of 636.4 g/mol.
Q5: How was the presence of CMP-NANA confirmed in biological samples?
A5: The presence of CMP-NANA in human blood cell extracts, a crucial finding in understanding gonococcal serum resistance, was confirmed using a combination of techniques. Initial purification steps involved dialysis, ion-exchange chromatography, and high-performance liquid chromatography (HPLC) []. Mass spectrometry provided definitive confirmation of its presence in the purified fractions [].
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.